molecular formula C21H22N2OS B2694743 2-(1H-indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1795482-37-9

2-(1H-indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2694743
CAS RN: 1795482-37-9
M. Wt: 350.48
InChI Key: RIEPOQPNJUOKQL-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as ITPE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITPE is a synthetic compound that belongs to the thiazepane family, and it has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has explored the synthesis of novel 1H-Indole derivatives, including structures similar to the specified compound, demonstrating significant antimicrobial activities. These derivatives have been tested against various microbial strains such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, exhibiting potent antibacterial and antifungal properties (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory and Analgesic Properties

Another strand of research has focused on the synthesis of new Chalcone derivatives as anti-inflammatory agents. Through the reaction of indole with various chemical entities, researchers have developed compounds that have been evaluated for their anti-inflammatory activity, showcasing potential as therapeutic agents (Current drug discovery technologies, 2022).

Computational Study on COX-2 Enzyme

A study on the synthesis and computational analysis of some new 1-(1H-indol-1-yl)ethanone derivatives on the COX-2 enzyme has been conducted. This research aimed at discovering nonsteroidal anti-inflammatory drugs, analyzing their effects on the COX-2 enzyme, and testing their in vivo analgesic and anti-inflammatory activities. One particular compound showed strong anti-inflammatory and analgesic activity, highlighting the potential for developing new therapeutic agents (Letters in Drug Design & Discovery, 2022).

Protein Tyrosine Phosphatase Inhibitory Activity

Research into the synthesis of 2-amino-4H-thiazolo[5,4-b]indole and its conversion products has revealed inhibitors of protein tyrosine phosphatases (PTPs), indicating potential applications in therapeutic interventions targeting these enzymes (Journal of Heterocyclic Chemistry, 2001).

Anticonvulsant Evaluation

Studies have also been conducted on the anticonvulsant properties of indole derivatives, with some compounds showing significant activity in standard anticonvulsant tests. This research indicates the potential use of such compounds in the treatment of epilepsy or seizure disorders (European journal of medicinal chemistry, 2014).

properties

IUPAC Name

2-indol-1-yl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c24-21(16-23-12-10-17-6-4-5-9-19(17)23)22-13-11-20(25-15-14-22)18-7-2-1-3-8-18/h1-10,12,20H,11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEPOQPNJUOKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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